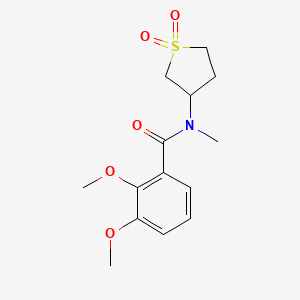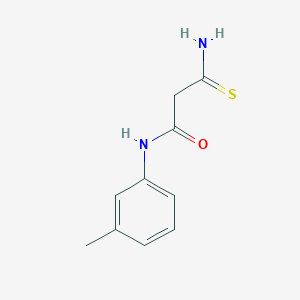![molecular formula C17H24Cl2N2O4S B2965202 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide CAS No. 341965-06-8](/img/structure/B2965202.png)
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide” is a complex organic molecule. It appears to be derived from 2,4-Dichloro-5-(2-methoxyethoxy)aniline1. However, detailed information about this specific compound is not readily available in the sources I have access to.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. It’s likely that its synthesis involves multiple steps, starting from 2,4-Dichloro-5-(2-methoxyethoxy)aniline1, but without specific literature or patents, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of a compound can be deduced from its name. However, without specific data or a visual representation, it’s challenging to provide a detailed molecular structure analysis. The compound appears to contain functional groups such as anilino, oxoethyl, sulfanyl, and diethylacetamide, which would influence its chemical behavior.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The presence of various functional groups suggests that it could participate in a variety of chemical reactions, but predicting these accurately would require more information.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and solubility are typically determined experimentally. Unfortunately, I couldn’t find this specific information for this compound2.Scientific Research Applications
Chemical Synthesis and Characterization
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide is a compound that has been the subject of various synthetic and characterization studies. For example, research has explored the synthesis and characterization of related compounds, such as 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, focusing on their potential biological activities against enzymes like acetylcholinesterase (Rehman et al., 2013). These studies are crucial for understanding the chemical properties and potential biological implications of such compounds.
Biological Screening and Potential Therapeutic Applications
The compound and its derivatives have also been evaluated for their biological activities, particularly in the context of enzyme inhibition. This includes investigations into their activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, where they have shown relative activity, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Rehman et al., 2013).
Chemiluminescence and Photophysical Studies
Further research into the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds related to the core structure of 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide has revealed interesting photophysical properties. These studies have implications for developing new materials and methods in biochemical assays and imaging technologies (Watanabe et al., 2010).
Environmental and Degradation Studies
Environmental studies, including the breakdown of chloroacetamide herbicides and their transformation products in aquatic systems, have highlighted the stability and degradation pathways of related compounds. These findings are significant for understanding the environmental fate and potential ecological impacts of such chemicals (Graham et al., 1999).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide a detailed safety and hazards analysis. However, based on its structural similarity to 2,4-Dichloro-5-(2-methoxyethoxy)aniline1, it’s reasonable to assume that it should be handled with care, using appropriate personal protective equipment, and disposed of according to local regulations.
Future Directions
The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include optimizing its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity. However, without more specific information, it’s difficult to provide detailed future directions.
properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4S/c1-4-21(5-2)17(23)11-26-10-16(22)20-14-9-15(25-7-6-24-3)13(19)8-12(14)18/h8-9H,4-7,10-11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDTPMPTOFBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-{1-[(3,4-dimethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2965131.png)
![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)

![4-[(4-Fluorophenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2965137.png)


![3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2965140.png)
